molecular formula C18H20N2O5 B5699111 N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5699111
M. Wt: 344.4 g/mol
InChI Key: LFGXVVVIZSJSTC-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethyl and methyl-substituted phenyl ring, two methoxy groups, and a nitrobenzamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the nitrobenzene derivative with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of alkyl groups.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide can be compared with other similar compounds, such as:

    N-(2-ethyl-6-methylphenyl)acetamide: Lacks the nitro and methoxy groups, resulting in different chemical properties and reactivity.

    N-(2-ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine: Contains a sulfoacetyl group, which imparts different solubility and biological activity.

    Phenethylamine derivatives: Share a similar phenyl backbone but differ in functional groups, leading to varied biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-5-12-8-6-7-11(2)17(12)19-18(21)13-9-15(24-3)16(25-4)10-14(13)20(22)23/h6-10H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGXVVVIZSJSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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